N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzofuran moiety, a chromene core, and a carbamoyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 5-(4-methoxyphenyl)furan-2,3-dione, which is then reacted with urea in a 1:1 ratio under reflux conditions in a mixture of 1,2-dichloroethane and DMSO to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as adjusting temperature, solvent composition, and reaction time.
Chemical Reactions Analysis
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
(Z)-N-Carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide: This compound shares a similar carbamoyl group and methoxyphenyl moiety but differs in its overall structure and reactivity.
3-(N-(4-methoxyphenyl)carbamoyl)-5-norbornene-2-carboxylic acid: Another related compound with a carbamoyl group, but with a norbornene core instead of a benzofuran and chromene structure.
The uniqueness of this compound lies in its combination of functional groups and the resulting diverse chemical and biological activities.
Properties
Molecular Formula |
C28H22N2O6 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H22N2O6/c1-15-12-16(2)24-20(31)14-23(35-22(24)13-15)27(32)30-25-19-6-4-5-7-21(19)36-26(25)28(33)29-17-8-10-18(34-3)11-9-17/h4-14H,1-3H3,(H,29,33)(H,30,32) |
InChI Key |
DLAGLCIOJUIKMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.